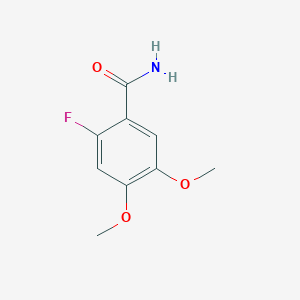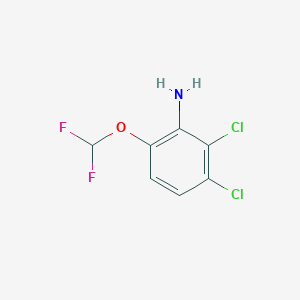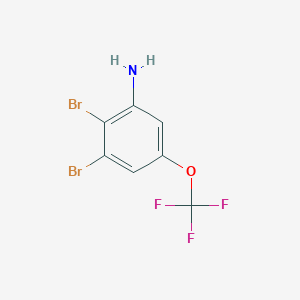
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
描述
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline: is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound has a molecular formula of C11H15FN2 and a molecular weight of 194.25 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with 1-fluoro-3-chloropropane in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions: 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Catalytic hydrogenation using or .
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit different pharmacological properties .
科学研究应用
Chemistry: 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline is used as a building block in the synthesis of more complex quinoxaline derivatives. These derivatives are studied for their potential as catalysts and ligands in various chemical reactions .
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential as antimicrobial , antiviral , and anticancer agents. They have shown promising activity against various pathogens and cancer cell lines .
Industry: The compound is also used in the development of materials with specific electronic and optical properties. It finds applications in the production of organic semiconductors and light-emitting diodes .
作用机制
The mechanism of action of 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. It can bind to enzymes and receptors , modulating their activity. For example, it may inhibit the activity of certain enzymes involved in pathogen metabolism , leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific derivative and its application .
相似化合物的比较
Quinoxaline: The parent compound with a similar structure but without the fluorine and propyl groups.
7-Fluoroquinoxaline: Similar structure but lacks the propyl group.
1-Propylquinoxaline: Similar structure but lacks the fluorine atom.
Uniqueness: 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both the fluorine and propyl groups, which can enhance its pharmacological properties and chemical reactivity. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the propyl group can influence its binding affinity to molecular targets .
属性
IUPAC Name |
6-fluoro-4-propyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-2-6-14-7-5-13-10-4-3-9(12)8-11(10)14/h3-4,8,13H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQYKPOWLZNLPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538546-37-0 | |
| Record name | 7-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid](/img/structure/B1447432.png)






